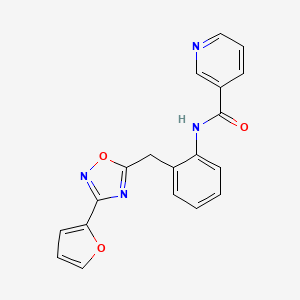

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

“N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group at the 3-position and a benzyl-linked nicotinamide moiety at the 5-position. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry, while the furan and nicotinamide groups contribute to electronic and steric properties that may influence bioactivity.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)16-8-4-10-25-16/h1-10,12H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDYKFLDAGSUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a furan moiety linked to an oxadiazole ring, which is known for its biological significance. The presence of the nicotinamide group further enhances its potential as a therapeutic agent. The molecular formula for this compound is , highlighting its complexity and potential for interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole, including the compound , exhibit significant antimicrobial properties. A study evaluated various oxadiazole derivatives against pathogenic organisms, revealing promising results:

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| This compound | 30 mm (strong) | E. coli |

| Other derivatives | 18–28 mm (moderate) | Various bacteria |

The compound showed a strong inhibitory effect against E. coli compared to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. A notable investigation assessed the compound's effectiveness against multiple cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colon Adenocarcinoma (CXF HT-29) | 92.4 |

| Lung Adenocarcinoma (LXFA 629) | 85.0 |

| Breast Cancer (MAXF 401) | 78.0 |

These results suggest that the compound exhibits moderate to strong antiproliferative activity across different cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The oxadiazole ring may play a crucial role in modulating enzyme activity related to cell proliferation and microbial resistance. Further studies are required to elucidate these mechanisms fully and identify the key molecular targets involved.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds containing the oxadiazole structure:

- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives significantly inhibited the growth of Mycobacterium tuberculosis strains resistant to conventional treatments.

- Anticancer Research : In vivo studies showed that modifications of oxadiazole compounds resulted in enhanced anticancer activity against xenograft models of human tumors.

- Synergistic Effects : Combining this compound with existing antibiotics resulted in synergistic effects that improved efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Structural Highlights : A pyridinecarboxamide group attached to a chlorinated phenyl ring.

- Functional Groups : Pyridinecarboxamide, chlorophenyl.

- Use : Plant growth regulator .

- Comparison : Unlike the target compound, inabenfide lacks the oxadiazole and furan motifs but shares the nicotinamide-like pyridinecarboxamide group. This suggests nicotinamide derivatives may play roles in modulating plant physiology, though the oxadiazole-furan system in the target compound could enhance stability or target specificity.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Highlights : Benzamide core with trifluoromethyl and isopropoxy substituents.

- Functional Groups : Benzamide, trifluoromethyl.

- Use : Fungicide .

- Comparison : The benzamide group in flutolanil is structurally distinct from the nicotinamide in the target compound. However, both compounds feature aromatic amide linkages, which are common in agrochemicals for their ability to interact with biological targets (e.g., enzyme active sites).

Oxadiazole-Containing Compounds in Patents

describes a patented compound: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione

- Structural Highlights: 1,2,4-Oxadiazole linked to imidazolidinedione and morpholinoethyl groups.

- Functional Groups: 1,2,4-oxadiazole, imidazolidinedione, morpholinoethyl.

- Use : Pharmaceutical formulations (exact application unspecified) .

- Comparison: Both compounds share the 1,2,4-oxadiazole ring, but the patent compound incorporates bulky substituents (imidazolidinedione, morpholinoethyl) that likely enhance solubility or pharmacokinetic properties. The target compound’s furan and nicotinamide groups may instead prioritize interactions with biological targets requiring planar aromatic systems.

Key Differences in Functional Groups and Bioactivity

The table below summarizes critical distinctions:

Research Findings and Implications

Role of Oxadiazole : The 1,2,4-oxadiazole ring in the target compound and the patent compound may confer metabolic stability and rigidity, facilitating target binding. However, the absence of oxadiazole in inabenfide suggests alternative bioactivity mechanisms for nicotinamide derivatives.

Nicotinamide vs.

Furan Contribution : The furan-2-yl group in the target compound introduces electron-rich aromaticity, which may influence redox properties or interactions with cytochrome P450 enzymes compared to the trifluoromethyl group in flutolanil.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Bioactivity Drivers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.